Methyl Trifluoropyruvate
Overview
Description
Methyl trifluoropyruvate, also known as trifluoropyruvic acid methyl ester, is an organic compound with the chemical formula C4H3F3O3. It is characterized by the presence of trifluoromethyl and carbonyl functional groups. This compound is a clear, colorless to light yellow liquid at room temperature and is known for its applications in various chemical processes .
Preparation Methods
Methyl trifluoropyruvate can be synthesized using several methods. One common laboratory-scale preparation involves starting from hexafluoropropene-1,2-oxide, which is transformed into methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate and then converted to this compound . Another method involves the reaction of trifluoroacetic acid with methanol .
Chemical Reactions Analysis
Methyl trifluoropyruvate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aromatic amines, benzylic monoamines, and diamines to form the corresponding hemiaminals.
Alkylation Reactions: It can selectively monoalkylate and dialkylate five-membered electron-rich heterocycles such as N-methylpyrrole, furan, and thiophene.
Heterocyclization Reactions: It reacts with 2-pyridylimines and trimethyl phosphite to form methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates.
Scientific Research Applications
Methyl trifluoropyruvate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds, including 2-hydroxy-2-trifluoromethylbutan-4-olides and 4-trifluoromethyl-(2H)-pyridazin-3-ones
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic applications.
Material Science: It is employed in the synthesis of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl trifluoropyruvate involves its reactivity with various nucleophiles due to the presence of the trifluoromethyl and carbonyl groups. These functional groups make it a highly reactive electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Methyl trifluoropyruvate can be compared with other similar compounds, such as:
Ethyl trifluoropyruvate: Similar in structure but with an ethyl group instead of a methyl group, used in similar synthetic applications.
Methyl trifluoroacetate: Another trifluoromethyl-containing compound, but with different reactivity and applications.
Trifluoromethanesulfonic anhydride: A more reactive compound used in different types of chemical reactions.
This compound stands out due to its specific reactivity and versatility in various chemical processes, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c1-10-3(9)2(8)4(5,6)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLQDIWQRQROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370581 | |
Record name | Methyl Trifluoropyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-11-7 | |
Record name | Methyl Trifluoropyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-oxo-3,3,3-trifluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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